2-Benzyl-4-bromopyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-4-bromopyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-7-13-14(11(10)15)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDLIJYUZXBNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyl 4 Bromopyridazin 3 2h One and Structural Analogs
Direct Synthetic Routes to the 2-Benzyl-4-bromopyridazin-3(2H)-one Core
The construction of the fundamental this compound scaffold is a key preliminary step for further functionalization. While specific literature detailing a one-pot synthesis of this exact molecule is not extensively covered, the synthesis of related pyridazinone cores typically involves the condensation of a suitable dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For instance, the synthesis of a dihydropyridazin-3(2H)-one derivative has been achieved through the condensation of α-benzylidene-γ-tolylbutenolide with hydrazine. nih.gov The N-benzylation and bromination steps would follow established protocols for lactam chemistry. The 2-benzyl group is typically installed via nucleophilic substitution at the nitrogen atom, and bromination at the C4-position can be achieved using standard brominating agents. The availability of 2-benzyl-4,5-dibromopyridazin-3(2H)-one as a model substrate in several studies implies that its synthesis is well-established, likely through the bromination of a suitable pyridazinone precursor. nih.gov
Functionalization Strategies via Halogen-Magnesium Exchange Reactions
Halogen-magnesium exchange has emerged as a powerful tool for the regioselective functionalization of the pyridazin-3(2H)-one nucleus. nih.gov This method allows for the generation of a nucleophilic magnesiated intermediate that can be trapped with various electrophiles, providing access to a wide array of substituted derivatives.
Research has demonstrated that the position of metalation on the pyridazinone ring can be precisely controlled. nih.gov For example, in the case of 2-benzyl-4,5-dibromopyridazin-3(2H)-one, treatment with an organomagnesium reagent leads to exclusive bromine-magnesium exchange at the C-4 position. nih.govacs.org This regioselectivity is a critical aspect, as it dictates the position of subsequent functionalization. The C-4 position is preferentially metalated, which can be attributed to electronic and steric factors within the molecule.
The choice of the magnesium reagent is crucial in determining the outcome of the reaction. Studies have investigated the use of various Grignard reagents (RMgX) and magnesium amides, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). nih.govclockss.org
With more nucleophilic Grignard reagents like n-BuMgCl, i-PrMgCl, or PhMgCl, competitive side reactions can occur. For instance, in the case of 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one, both nucleophilic addition-elimination at the C-4 position and the desired bromine-magnesium exchange at the C-5 position were observed. nih.gov However, selective bromine-magnesium exchange on 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one was achieved using the bulkier MesMgBr (mesitylmagnesium bromide) as the reagent. nih.gov
In contrast, less nucleophilic magnesium amides like TMPMgCl·LiCl have been shown to facilitate regioselective C-H magnesiation, which is discussed in a later section. nih.gov The interplay between the nucleophilicity of the magnesium reagent and the substitution pattern of the pyridazinone substrate is a key consideration for achieving the desired regioselectivity.
Once the magnesiated intermediate is formed, it can be reacted with a variety of electrophiles to introduce new functional groups onto the pyridazinone ring. This two-step sequence of halogen-magnesium exchange followed by electrophilic quenching provides a versatile method for creating diverse analogs.
In the case of 2-benzyl-4,5-dibromopyridazin-3(2H)-one, after regioselective C-4 metalation, the resulting Grignard reagent has been successfully quenched with various electrophiles. nih.gov For example, reaction with iodine (I₂) introduces an iodine atom at the C-4 position. Similarly, quenching with N,N-dimethylformamide (DMF) followed by an aqueous workup leads to the formation of an aldehyde group at C-4. The following table summarizes the functionalization of 2-benzyl-4,5-dibromopyridazin-3(2H)-one via bromine-magnesium exchange. nih.gov
| Electrophile | Reagent | Product | Yield (%) |
| D₂O | n-BuMgCl | 2-Benzyl-4-deuterio-5-bromopyridazin-3(2H)-one | 83 |
| I₂ | n-BuMgCl | 2-Benzyl-4-iodo-5-bromopyridazin-3(2H)-one | 75 |
| DMF | n-BuMgCl | 2-Benzyl-4-formyl-5-bromopyridazin-3(2H)-one | 62 |
| PhCHO | n-BuMgCl | 2-Benzyl-4-(hydroxy(phenyl)methyl)-5-bromopyridazin-3(2H)-one | 71 |
Halogen Displacement and Related Nucleophilic Substitution Reactions
Halogen atoms on the pyridazinone ring, such as the bromine in this compound, are susceptible to nucleophilic displacement. nih.gov This provides a complementary method for introducing a variety of substituents. In these SNAr (nucleophilic aromatic substitution) reactions, a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion. nih.gov
The reactivity of halopyridazinones towards nucleophiles is influenced by the nature of the halogen, with fluorine being the most easily displaced, followed by chlorine, bromine, and iodine. nih.govsci-hub.se A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions. For example, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with various nitrogen nucleophiles leads to substitution primarily at the 4- and 5-positions. nih.gov The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the substituents already present on the pyridazinone ring. nih.gov This methodology allows for the sequential introduction of different functional groups, leading to the synthesis of polysubstituted pyridazinone derivatives. nih.gov
Nucleophilic Substitution of Hydrogen (SNH) in Pyridazinone Systems
Nucleophilic Aromatic Substitution of Hydrogen (SNH) is a direct C-H functionalization method where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. pageplace.de Pyridazine (B1198779) and its derivatives are π-deficient heterocycles, making them potential candidates for such transformations. pageplace.de The reaction typically proceeds via the addition of a nucleophile to the ring, forming a σ-adduct intermediate. Subsequent oxidation or auto-aromatization removes a hydride ion equivalent to yield the substituted product. pageplace.de
While less common than cross-coupling at a halogenated position, SNH offers an atom-economical alternative for functionalization. For a pyridazinone system, the electron-withdrawing effect of the carbonyl group and the ring nitrogen atoms could activate certain C-H positions towards nucleophilic attack. For instance, direct amination at the C4-position has been explored in pyridine (B92270) systems through the generation of 4-pyridyl pyridinium (B92312) salt intermediates, which are then attacked by a nucleophile like ammonia (B1221849). nih.gov A similar strategy could potentially be applied to pyridazinone systems, although the regioselectivity would be highly dependent on the electronic properties of the specific substrate and reaction conditions.
Strategies for N-Alkylation in Pyridazinone Synthesis
The introduction of the N-benzyl group in the title compound is a critical step in its synthesis. N-alkylation of the pyridazinone heterocycle is typically achieved by reacting the parent pyridazinone with an alkylating agent under basic conditions. mdpi.comla-press.org
A key challenge in the alkylation of pyridinone-type structures is the potential for competing O-alkylation, as the deprotonated pyridinone anion is an ambident nucleophile. mdpi.comorganic-chemistry.org The regioselectivity (N- versus O-alkylation) is influenced by several factors, including the nature of the base, the solvent, the alkylating agent, and the counter-ion. Generally, polar aprotic solvents and harder alkylating agents favor N-alkylation.
Common methods for N-alkylation include:
Classical Williamson Ether Synthesis Analogue: Using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the pyridazinone nitrogen, followed by the addition of an alkyl halide (e.g., benzyl (B1604629) bromide). la-press.org
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, often leading to higher yields and shorter reaction times in a one-pot condensation approach. mdpi.com
Solid-Phase Synthesis: Attaching the pyridinone to a solid support (e.g., Wang resin) via the oxygen atom can block O-alkylation. Subsequent reaction with an alkyl halide results in tandem N-alkylation and cleavage from the resin, yielding the pure N-alkylated product.
| Alkylating Agent | Base | Solvent | Method | Reference Principle |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | Acetone | Conventional Heating | la-press.org |
| Ethyl iodide | NaH | DMF | Conventional Heating | mdpi.com |
| 2-Chloroacetamide | K₂CO₃ | Acetone | Reflux | la-press.org |
| Various Alkyl Halides | - | - | Solid-Phase on Wang Resin |
Reactivity and Chemical Transformations of 2 Benzyl 4 Bromopyridazin 3 2h One
Reactions Involving the Bromine Substituent
The bromine atom at the C4 position of 2-Benzyl-4-bromopyridazin-3(2H)-one is a key handle for introducing molecular diversity. Its reactivity is central to the synthesis of a variety of functionalized pyridazinones through the formation of new carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Forming Reactions
The substitution of the C4-bromine with carbon-based nucleophiles is a powerful strategy for building molecular complexity. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. acs.org
Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds. alevelchemistry.co.ukchemistry.coach Although specific examples with this compound are not extensively documented in the reviewed literature, the Suzuki-Miyaura coupling of related halopyridazinones is well-established. For instance, 2-alkyl(methyl and benzyl)-4-chloro-5-methoxypyridazin-3(2H)-ones have been successfully coupled with 2-formylphenylboronic acid to yield biaryl products. researchgate.net These intermediates can be further cyclized to create fused heterocyclic systems like pyridazino[4,5-c]isoquinolinones. researchgate.netresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium carbonate. researchgate.netmdpi.com
Negishi Coupling: The Negishi reaction provides another avenue for C-C bond formation by coupling organozinc reagents with organic halides, catalyzed by nickel or palladium complexes. libretexts.orgnumberanalytics.com Zincated pyridazinones, which can be generated in situ from their bromo-precursors via bromine-magnesium exchange followed by transmetalation with a zinc salt (e.g., ZnCl₂), are effective partners in Negishi reactions with iodo(hetero)arenes. researchgate.netresearchgate.net This approach has been instrumental in synthesizing (hetero)arylpyridazin-3(2H)-ones. The process typically involves an oxidative addition of the halide to the catalyst, transmetalation with the organozinc reagent, and subsequent reductive elimination. libretexts.orgnumberanalytics.com
Other C-C Bond Forming Reactions: Halogen-metal exchange reactions offer a direct route to functionalization. Research on the closely related 2-Benzyl-4-bromo-5-methoxypyridazin-3(2H)-one has shown that it undergoes efficient bromine-magnesium exchange at the C4-position when treated with Grignard reagents like n-BuMgCl or i-PrMgCl. acs.orgnih.gov The resulting organomagnesium intermediate can be quenched with various carbon electrophiles to introduce new alkyl or aryl groups. This method's success highlights the specific reactivity of the C4-bromo substituent. acs.orgnih.govuantwerpen.befigshare.com
Table 1: Examples of Carbon-Carbon Bond Forming Reactions on Related Halopyridazinones
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one | 2-Formylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl pyridazinone | researchgate.net |
| Negishi Coupling | Zincated pyridazin-3(2H)-one (from bromopyridazinone) | Iodo(hetero)arenes | Palladium or Nickel catalyst | (Hetero)arylpyridazin-3(2H)-one | researchgate.netresearchgate.net |
| Halogen-Metal Exchange | 2-Benzyl-4-bromo-5-methoxypyridazin-3(2H)-one | n-BuMgCl, then D₂O (electrophile) | THF | Deuterated pyridazinone | acs.org |
Carbon-Heteroatom Bond Forming Reactions
The formation of bonds between the C4-carbon and heteroatoms such as nitrogen, oxygen, or sulfur expands the chemical space accessible from this compound. numberanalytics.comnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming C-N bonds. numberanalytics.comatlanchimpharma.com It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. numberanalytics.comtcichemicals.com While direct amination of this compound via this method requires specific investigation, its application on a wide range of aryl halides, including electron-deficient heterocycles, is well-documented. ursinus.edunih.gov The catalytic cycle typically involves oxidative addition of the aryl bromide to the Pd(0) complex, association of the amine, deprotonation by the base, and reductive elimination of the aminated product. numberanalytics.com
Ullmann Condensation: Copper-catalyzed Ullmann-type reactions represent a classic and still relevant method for forming C-N and C-O bonds. mdpi.com These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for coupling aryl halides with amines, alcohols, and phenols. The development of ligand-free systems using CuI as a catalyst has simplified this approach. mdpi.com
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridazine (B1198779) ring facilitates nucleophilic aromatic substitution (SₙAr) reactions, particularly with strong nucleophiles. acs.org Oxygen and nitrogen nucleophiles can displace the bromide at the C4 position. Sequential SₙAr reactions on polyfluorinated pyridazinones have demonstrated that the regioselectivity of nucleophilic attack can be controlled, allowing for the synthesis of various polysubstituted derivatives. nih.govresearchgate.net
Table 2: Potential Carbon-Heteroatom Bond Forming Reactions
| Reaction Type | Heteroatom Nucleophile | Catalyst/Reagents | Bond Formed | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd₂(dba)₃, tBu₃P·HBF₄, NaOtBu | C-N | researchgate.nettcichemicals.com |
| Ullmann Condensation | Alcohols, Amines | CuI, Base | C-O, C-N | mdpi.com |
| Nucleophilic Aromatic Substitution | RO⁻, R₂N⁻ | Base | C-O, C-N | acs.orgresearchgate.net |
Transformations of the Pyridazinone Ring System
Beyond the functionalization at the C4-position, the pyridazinone ring itself is an active participant in a variety of chemical transformations, including nucleophilic additions, ring-closing reactions to form fused systems, and potential rearrangements.
Nucleophilic Attack and Ring Opening Pathways
The pyridazine nucleus is π-deficient, making it susceptible to nucleophilic attack. acs.orgthieme-connect.de Unlike pyridine (B92270), every carbon atom in the pyridazine ring is considered activated for nucleophilic attack. thieme-connect.de Studies on isomers of the title compound provide insight into this reactivity. For instance, the reaction of 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one with nucleophilic Grignard reagents resulted in a tandem reaction involving both nucleophilic addition-elimination at C-4 and bromine-magnesium exchange at C-5. researchgate.net In a related substrate lacking a C4-substituent, 2-benzyl-5-bromopyridazin-3(2H)-one, nucleophilic addition to the ring could not be suppressed, underscoring the role of substituents in directing reactivity. researchgate.net
In some cases, nucleophilic attack can lead to ring-opening. The Sₙ(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure) has been observed in other aza-heterocycles, where a nucleophile adds to the ring, causing it to open and subsequently re-close to yield a substituted product. wur.nl While not directly reported for this compound, the inherent electrophilicity of the pyridazinone ring suggests such pathways could be plausible under specific conditions. Furan-2(3H)-ones, for example, are known to undergo ring-opening upon attack by nucleophiles like hydrazine (B178648), leading to the formation of pyridazinones. researchgate.net
Ring Annulation and Fused Heterocycle Formation
Annulation, the construction of a new ring onto an existing one, is a powerful strategy for synthesizing complex polycyclic molecules. scripps.eduwikipedia.org this compound is a valuable precursor for creating fused heterocyclic systems. A common approach involves a two-step sequence where a Suzuki coupling reaction first installs a suitably functionalized aryl group at the C4-position. The introduced group can then participate in an intramolecular cyclization to form a new ring fused to the pyridazinone core.
For example, coupling of halopyridazinones with 2-formylphenylboronic acid generates biaryl intermediates that can be cyclized with ammonia (B1221849) to produce pyridazino[4,5-c]isoquinolinone derivatives. researchgate.netresearchgate.netsemmelweis.hu Similarly, tandem Suzuki-condensation reactions using thiophene-based boronic acids have been employed to synthesize novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring systems. semmelweis.hu The choice of coupling partner and the subsequent cyclization conditions dictate the nature of the resulting fused heterocycle. sciforum.netscirp.orgnih.govrsc.org
Degenerate Ring Transformations and Skeletal Rearrangements
Skeletal rearrangements of the pyridazinone core are less common but can lead to novel heterocyclic structures. While no degenerate ring transformations have been specifically documented for this compound, related systems have shown susceptibility to rearrangement. For example, the rearrangement of a 9-acyl-1,9-diazabicyclo[4.2.1]nonadienone to a pyrrolo[1,2-b]pyridazinone has been reported, indicating that under certain conditions, bond reorganization within diazine systems can occur. acs.org
Anionic ortho-Fries rearrangements have been attempted on aryl esters of 5-hydroxy-3-pyridazinone; however, these specific substrates did not undergo the expected rearrangement, suggesting a degree of stability in the pyridazinone core under these conditions. scispace.com The potential for skeletal rearrangements remains an area for further exploration, possibly triggered by photochemical methods or through highly reactive intermediates.
Mechanistic Investigations and Advanced Theoretical Studies
Elucidation of Reaction Mechanisms for Key Functionalization Pathways
The transformation of the C4-bromo substituent and other positions on the pyridazinone ring is central to the synthesis of diverse derivatives. Understanding the mechanisms of these key reactions is crucial for controlling regioselectivity and achieving desired chemical outcomes.
The halogen-magnesium exchange is a powerful tool for the functionalization of the pyridazin-3(2H)-one core, transforming the relatively inert C-Br bond into a reactive organomagnesium species. acs.org This process is typically carried out at low temperatures to prevent side reactions.
The mechanism commences with the reaction of 2-Benzyl-4-bromopyridazin-3(2H)-one with a Grignard reagent, most commonly isopropylmagnesium chloride (i-PrMgCl). harvard.edu The reaction is performed in an aprotic solvent like tetrahydrofuran (B95107) (THF). The exchange process involves a four-centered transition state where the magnesium atom of the Grignard reagent coordinates with the bromine atom on the pyridazinone ring. This facilitates the transfer of the organic group from the magnesium to the bromine and the magnesium to the carbon, resulting in the formation of a new, more reactive pyridazinonyl Grignard reagent and isopropyl bromide as a byproduct. princeton.edu
Once the 4-magnesiated pyridazinone intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups at the C4 position. acs.org The efficiency and regioselectivity of this exchange can be influenced by factors such as the choice of Grignard reagent, reaction temperature, and the presence of other substituents on the pyridazinone ring. acs.orgnih.gov For instance, studies on the related 2-benzyl-4,5-dibromopyridazin-3(2H)-one have shown that the exchange occurs exclusively at the C4 position, highlighting the regioselectivity of the reaction. acs.org
Table 1: Conditions for Halogen-Magnesium Exchange on Bromopyridazinones
| Substrate | Grignard Reagent | Temperature (°C) | Electrophile | Resulting Functional Group | Reference |
|---|---|---|---|---|---|
| 2-Benzyl-4-bromo-5-methoxypyridazin-3(2H)-one | n-BuMgCl | -20 | Benzaldehyde (B42025) | -CH(OH)Ph | acs.org |
| 2-Benzyl-4-bromo-5-methoxypyridazin-3(2H)-one | i-PrMgCl | -20 | Iodine (I₂) | -I | acs.org |
| 2-Benzyl-4,5-dibromopyridazin-3(2H)-one | i-PrMgCl | -20 | N,N-Dimethylformamide (DMF) | -CHO | acs.org |
| 2-Benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | MesMgBr | -20 | Allyl bromide | -CH₂CH=CH₂ | nih.gov |
Nucleophilic Aromatic Substitution of Hydrogen (SNH) is a fundamental reaction class for heteroaromatic compounds. pageplace.de In the context of the pyridazinone scaffold, the ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms and the electron-withdrawing effect of the carbonyl group. nih.gov This electronic characteristic makes the hydrogen atoms on the ring susceptible to substitution by strong nucleophiles, even without a conventional leaving group. pageplace.deyoutube.com
The mechanism for SNH on a pyridazinone ring generally proceeds via an addition-elimination pathway. wur.nl
Nucleophilic Addition: A potent nucleophile attacks an electron-poor carbon atom of the pyridazinone ring, forming a covalent bond and generating a negatively charged intermediate, often referred to as a Meisenheimer or σ-adduct. youtube.comacs.org This step temporarily disrupts the aromaticity of the ring. The stability of this intermediate is crucial and is enhanced by the electron-withdrawing groups that can delocalize the negative charge.
Oxidation/Elimination: To restore aromaticity, the intermediate must lose a hydride ion (H⁻). Since hydride is a very poor leaving group, this step typically requires an external oxidizing agent (e.g., O₂, KMnO₄) to accept the electrons and facilitate the departure of what is formally a hydride. pageplace.de The oxidant removes two electrons and a proton from the intermediate, leading to the substituted product and restoration of the aromatic pyridazinone ring.
The regioselectivity of the attack is governed by the electronic landscape of the ring, with nucleophiles preferentially attacking the most electron-deficient positions, which are typically ortho and para to the ring nitrogen atoms. youtube.com
The bromine atom at the C4 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, such as Suzuki, Heck, and Sonogashira couplings, share a common mechanistic cycle revolving around a palladium catalyst. researchgate.netrsc.org
The generally accepted catalytic cycle involves three primary steps:
Oxidative Addition: The cycle begins with a low-valent palladium(0) complex. This compound reacts with the Pd(0) catalyst, which inserts itself into the carbon-bromine bond. This step, known as oxidative addition, forms a new square planar palladium(II) intermediate, where both the pyridazinone moiety and the bromine are attached to the palladium center. researchgate.net
Transmetalation (for Suzuki, Stille, etc.): In this step, a second reagent, typically an organometallic compound (e.g., an organoboron reagent in Suzuki coupling), transfers its organic group to the palladium(II) complex, displacing the halide. This forms a new palladium(II) intermediate with both organic partners bound to the metal center. This step requires a base in Suzuki reactions to activate the organoboron species.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center. They couple to form the new, desired C-C bond, and the palladium catalyst is regenerated in its original Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. nih.gov
This catalytic cycle allows for the creation of a wide array of functionalized pyridazinones from a single brominated precursor under relatively mild conditions.
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halides
| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | C-C (Aryl-Aryl, Aryl-Alkyl) |
| Heck Coupling | Alkene | Pd(OAc)₂, PdCl₂ | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄/CuI | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ with phosphine (B1218219) ligand | C-N (Aryl-Amino) |
| Stille Coupling | Organotin compound (R-SnR'₃) | Pd(PPh₃)₄ | C-C (Aryl-Aryl, Aryl-Vinyl) |
Computational Chemistry Approaches
Theoretical studies provide a framework for understanding the intrinsic electronic properties and reactivity of this compound, complementing experimental findings.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.org For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation (optimized geometry). mdpi.commdpi.com
These calculations provide precise data on bond lengths, bond angles, and dihedral angles. nih.gov This information is critical for understanding steric effects and the spatial arrangement of the molecule's functional groups. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of chemical reactivity. nih.govejosat.com.tr For instance, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms of the aromatic rings.
Table 3: Representative Calculated Structural Parameters for a Pyridazinone Core
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| N1-N2 Bond Length | Bond distance between the two ring nitrogens | ~1.35 Å |
| C3=O Bond Length | Bond distance of the carbonyl group | ~1.23 Å |
| C4-Br Bond Length | Bond distance between C4 and the bromine atom | ~1.89 Å |
| N2-C3-C4 Angle | Bond angle within the pyridazinone ring | ~120° |
| C3-C4-C5 Angle | Bond angle within the pyridazinone ring | ~118° |
Note: These values are representative and would be specifically calculated for this compound in a dedicated computational study.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcomes of chemical reactions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the sites most susceptible to electrophilic attack.
LUMO: This orbital acts as the electron acceptor. The energy of the LUMO is related to the electron affinity, and its location highlights the sites most susceptible to nucleophilic attack. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.gov A small energy gap suggests that the molecule is more reactive, more polarizable, and requires less energy to be excited, whereas a large gap indicates high kinetic stability and low chemical reactivity. scirp.org For this compound, the LUMO is expected to be distributed significantly over the pyridazinone ring, particularly at the C4 and C6 positions, indicating these are the primary sites for nucleophilic attack, which aligns with experimental observations in reactions like halogen-magnesium exchange and cross-coupling.
Table 4: Representative Frontier Molecular Orbital Energy Values
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.5 to 5.5 |
Note: These energy values are illustrative, based on similar heterocyclic compounds, and serve to represent the output of a DFT calculation.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the electron density distribution of a molecule. It allows for the prediction of how a molecule will interact with other chemical species. For this compound, an MEP analysis would reveal the electrophilic and nucleophilic sites, which are crucial for understanding its reactivity.
Typically, an MEP map would illustrate:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, these would likely be centered around the oxygen and nitrogen atoms of the pyridazinone ring due to the presence of lone pairs of electrons.
Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. For this molecule, positive potentials would be expected around the hydrogen atoms and potentially near the carbon atom attached to the bromine, influenced by the electron-withdrawing nature of the halogen.
Neutral Regions (Green): These represent areas with a balanced electrostatic potential, typically found over the nonpolar benzyl (B1604629) and phenyl rings.
This visual representation of charge distribution is instrumental in predicting the molecule's interaction with biological receptors or other reactants.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds. An NBO analysis of this compound would offer insights into:
Hybridization of Atoms: It would confirm the hybridization states (e.g., sp², sp³) of the carbon, nitrogen, and oxygen atoms in the molecule.
Donor-Acceptor Interactions: The analysis quantifies the stabilization energies (E²) associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. Significant interactions often indicate hyperconjugative effects that contribute to the molecule's stability and reactivity. For instance, interactions involving the lone pairs of the heteroatoms and the antibonding orbitals of adjacent bonds would be of particular interest.
Natural Atomic Charges: NBO analysis provides a more chemically intuitive picture of the charge distribution compared to other methods by assigning charges to individual atoms.
These insights are fundamental to explaining the molecule's structural stability and preferred reaction pathways.
Studies on Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) properties of a molecule describe its behavior in the presence of a strong electromagnetic field, such as that from a laser. These properties are closely linked to the electronic structure and intramolecular charge transfer. While NLO studies are not commonly performed for all molecules, they can be relevant to chemical reactivity in certain contexts.
For this compound, an investigation into its NLO properties would involve calculating its polarizability (α) and first hyperpolarizability (β). A high β value would suggest significant NLO activity, which often correlates with:
Large Dipole Moment: A significant separation of charge within the molecule.
Extended π-Conjugation: The presence of alternating single and multiple bonds that allow for electron delocalization.
Intramolecular Charge Transfer: The existence of strong electron-donating and electron-withdrawing groups that facilitate the movement of electron density across the molecule.
While the pyridazinone ring and benzyl group provide some degree of conjugation, a dedicated study would be required to determine if this compound possesses significant NLO properties that could influence its reactivity, for example, in photochemical reactions.
Identification and Characterization of Reaction Intermediates
The study of reaction mechanisms often involves the identification and characterization of transient species known as reaction intermediates. These short-lived molecules are formed during the conversion of reactants to products. For reactions involving this compound, the nature of the intermediates would depend on the specific reaction conditions.
Potential intermediates could include:
Radicals: If the reaction is initiated by light or a radical initiator, homolytic cleavage of a bond (e.g., the C-Br bond) could lead to the formation of radical intermediates.
Carbocations or Carbanions: In polar reactions, heterolytic bond cleavage or the attack of an electrophile or nucleophile could generate charged intermediates. For example, the substitution of the bromine atom could proceed through a carbocation-like transition state.
The identification of these intermediates is typically achieved through a combination of experimental techniques (such as spectroscopy) and computational modeling. Characterizing these species is crucial for elucidating the step-by-step pathway of a chemical transformation and for optimizing reaction conditions.
Advanced Spectroscopic Characterization in Synthetic Research
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. For 2-Benzyl-4-bromopyridazin-3(2H)-one, these methods would provide clear signatures for its key structural features.
The FT-IR spectrum of pyridazinone derivatives is characterized by several key absorption bands. The most prominent is the carbonyl (C=O) stretching vibration of the pyridazinone ring, which typically appears in the region of 1650-1685 cm⁻¹. mdpi.comresearchgate.net For instance, studies on various pyridazinone analogs have reported this band at 1650 cm⁻¹, 1646 cm⁻¹, and 1654-1635 cm⁻¹. mdpi.commdpi.comfabad.org.tr The C=N stretching vibration within the pyridazinone ring is generally observed around 1595-1605 cm⁻¹. mdpi.commdpi.com
Aromatic C-H stretching vibrations from the benzyl (B1604629) group are expected in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) linker would appear between 2850 and 3000 cm⁻¹. mdpi.com Furthermore, C-H in-plane and out-of-plane deformation vibrations are anticipated in the 1000-1300 cm⁻¹ and 600-900 cm⁻¹ regions, respectively. mdpi.com The presence of the bromine atom is more challenging to assign definitively in FT-IR but is expected to have a C-Br stretching vibration in the lower frequency region of the spectrum.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H (-CH₂-) | 2850-3000 | Stretching |
| Carbonyl (C=O) | 1650-1685 | Stretching |
| Imine (C=N) | 1595-1605 | Stretching |
| Aromatic C=C | 1430-1625 | Stretching |
| C-H in-plane | 1000-1300 | Deformation |
| C-H out-of-plane | 600-900 | Deformation |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-systems. The conjugated system of the pyridazinone ring, along with the attached benzyl group, gives rise to characteristic absorption bands.
Table 2: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 250-300 |
| n → π | 300-350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of New Derivatives
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
For new derivatives of this compound, ¹H NMR spectra would reveal characteristic signals. The protons of the benzyl group would typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm), while the methylene protons (-CH₂-) would present as a singlet around δ 4.8-5.2 ppm. rsc.org The single proton on the pyridazinone ring would also give a singlet, with its chemical shift influenced by the surrounding substituents. In related structures, pyridazinone ring protons have been observed at various chemical shifts depending on their electronic environment. mdpi.commdpi.com
The ¹³C NMR spectrum would complement the proton data. The carbonyl carbon (C=O) of the pyridazinone ring is expected to resonate in the downfield region, typically around δ 160-162 ppm. mdpi.commdpi.com The carbons of the pyridazinone and benzene (B151609) rings will appear in the δ 120-150 ppm range. The methylene carbon signal is anticipated around δ 50-60 ppm. Complete assignment of all proton and carbon signals can be achieved through 2D NMR experiments such as COSY, HSQC, and HMBC. researchgate.net
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Benzyl-CH₂ | ~5.0 (s, 2H) | ~55 |
| Benzyl-Aromatic | ~7.3 (m, 5H) | ~127-135 |
| Pyridazinone-H | ~7.0 (s, 1H) | ~130 |
| Pyridazinone-C=O | - | ~160 |
| Pyridazinone-C-Br | - | ~115 |
| Pyridazinone-C5 | - | ~140 |
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation
Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the molecular formula of a synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high accuracy. Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers valuable structural information.
For this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with [M]⁺ and [M+2]⁺ peaks of nearly equal intensity would be expected.
A prominent fragmentation pathway for N-benzyl substituted heterocycles is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation at m/z 91. arkat-usa.orgresearchgate.netscispace.com This would likely be a base peak in the mass spectrum. Other fragmentation patterns may involve the loss of CO from the pyridazinone ring and subsequent cleavages of the heterocyclic ring. Studies on related N-benzyl isatin (B1672199) derivatives have shown that fragmentation occurs at the carbon-carbon bond of the alkyl chain linked to the nitrogen atom. researchgate.netscispace.com The fragmentation of related halogenated pyridazinones has also been investigated, providing a basis for predicting the behavior of the title compound. arkat-usa.org
Table 4: Expected Key Mass Spectrometric Fragments for this compound
| m/z | Proposed Fragment |
| [M]⁺, [M+2]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
| [M-28]⁺, [M-28+2]⁺ | Loss of CO |
| [M-91]⁺, [M-91+2]⁺ | Loss of Benzyl group |
X-ray Crystallography for Solid-State Structural Determination of Synthetic Products
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. anton-paar.com This technique is invaluable for confirming the regiochemistry of substitution and for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Synthetic Utility and Broader Applications in Chemical Synthesis
2-Benzyl-4-bromopyridazin-3(2H)-one as a Versatile Building Block
The strategic placement of the bromine atom on the pyridazinone core of this compound makes it a key intermediate for the synthesis of a diverse array of functionalized molecules. This compound serves as a linchpin in the elaboration of the pyridazinone system, enabling the introduction of various substituents and the construction of intricate heterocyclic frameworks.
This compound is an excellent precursor for a variety of highly functionalized pyridazinone derivatives. The carbon-bromine bond at the 4-position is readily susceptible to cleavage and substitution, most notably through organometallic cross-coupling reactions.
Research has demonstrated the potential of halogen-magnesium exchange reactions for the functionalization of the pyridazin-3(2H)-one core. nih.govuantwerpen.be For instance, studies on the related compound, 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one, have shown that treatment with Grignard reagents such as n-butylmagnesium chloride or isopropylmagnesium chloride, followed by quenching with an electrophile like deuterium (B1214612) oxide, efficiently yields the corresponding 4-deutero derivative. acs.org This highlights the ease of forming a C4-metalated intermediate that can then be trapped by various electrophiles. researchgate.netacs.org
Further showcasing its utility, the 4-magnesiated intermediate derived from 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one can react with benzaldehyde (B42025) to produce a secondary alcohol, which can subsequently be oxidized to the corresponding 4-benzoyl derivative. acs.org These transformations underscore the role of this compound and its analogues as foundational molecules for accessing a wide spectrum of substituted pyridazinones that would be difficult to synthesize through other means. The choice of Grignard reagent and reaction conditions is crucial for achieving high yields and selectivity in these transformations. acs.org
The reactivity of this compound extends beyond simple functionalization to the construction of complex, multi-ring systems. Fused heterocyclic compounds are of great interest due to their prevalence in biologically active molecules and advanced materials. acs.org
A prominent example of this application is in the synthesis of novel tricyclic pyridazino[4,5-c]isoquinolinones. researchgate.net While the direct precursor used in the reported synthesis was a chloro-derivative, the underlying Suzuki cross-coupling methodology is equally applicable to bromo-pyridazinones. researchgate.net In this approach, a 2-benzyl-4-halopyridazinone is coupled with 2-formylphenylboronic acid. The resulting biaryl product then undergoes a cyclization reaction with ammonia (B1221849) to furnish the pyridazino[4,5-c]isoquinolinone framework. researchgate.net
Contributions to Methodological Advancements in Organometallic Chemistry
The study of this compound and its derivatives has contributed to the advancement of methodologies in organometallic chemistry, particularly in the context of halogen-magnesium exchange reactions. nih.govuantwerpen.be The reactivity of the C-Br bond in these systems has been systematically investigated, leading to a deeper understanding of the factors that govern the efficiency and regioselectivity of these transformations. researchgate.netacs.org
Research has explored the use of various Grignard reagents, including n-BuMgCl, i-PrMgCl, and PhMgCl, for the bromine-magnesium exchange on the pyridazinone core. acs.org These studies have provided valuable insights into the optimal conditions for generating the corresponding magnesiated pyridazinone intermediates. For example, it was found that while alkylmagnesium chlorides are effective, the use of t-butylmagnesium chloride can lead to side reactions such as dehydrohalogenation. acs.org
Furthermore, investigations into selective bromine-magnesium exchange on multiply halogenated pyridazinones have refined our understanding of chemoselectivity in these reactions. acs.orguantwerpen.be For instance, in the case of 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one, the use of the sterically hindered Grignard reagent MesMgBr was necessary to achieve selective exchange at the C5 position. acs.orguantwerpen.be In addition to Grignard reagents, the generation of zincated pyridazin-3(2H)-ones via bromine-magnesium exchange followed by transmetalation with zinc chloride has been developed for use in Negishi cross-coupling reactions. researchgate.net These methodological advancements broaden the synthetic chemist's toolbox for the functionalization of heterocyclic compounds.
Development of Novel Synthetic Routes for Heterocyclic Frameworks
The unique reactivity of this compound has been instrumental in the development of novel synthetic routes to a variety of heterocyclic frameworks. Its ability to undergo facile metal-halogen exchange and participate in cross-coupling reactions has opened up new avenues for the construction of previously inaccessible or difficult-to-synthesize molecules.
The combination of a halogen-magnesium exchange with subsequent electrophilic quenching provides a versatile and modular approach to a wide range of substituted pyridazin-3(2H)-ones. acs.orguantwerpen.be This two-step process allows for the introduction of a diverse array of functional groups at the C4 position, starting from a common precursor.
Moreover, the application of tandem reactions, such as the Suzuki-condensation sequence used to prepare thieno[3′,2′:4,5]pyrido[2,3-d]pyridazines, represents a significant advancement in synthetic efficiency. arkat-usa.org Such tandem processes, which combine multiple bond-forming events in a single operation, are highly desirable as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid assembly of complex molecular structures. The development of these novel routes, enabled by the reactivity of this compound, continues to expand the synthetic possibilities for creating new and valuable heterocyclic compounds.
Future Perspectives and Emerging Research Directions
Exploration of Unconventional Reactivity Patterns
The bromine atom at the C4 position of 2-Benzyl-4-bromopyridazin-3(2H)-one is a key handle for chemical modification. While standard cross-coupling reactions are well-established, future research is increasingly focused on less conventional transformations that can provide rapid access to complex molecular scaffolds.
One major area of interest is the nuanced reactivity of organometallic intermediates derived from the compound. Research has shown that halogen-magnesium exchange reactions on substituted bromopyridazinones can lead to different outcomes depending on the substitution pattern. For instance, studies on related 2-benzyl-bromopyridazinones revealed that the choice of Grignard reagent and the presence of other substituents (like a methoxy (B1213986) group) can dictate the reaction pathway. nsf.govacs.orgdicp.ac.cn While some substrates undergo a clean bromine-magnesium exchange at the bromine-bearing carbon, others can initiate tandem reactions involving nucleophilic substitution. nsf.govacs.org
A particularly fascinating and unconventional reactivity pattern observed in related systems is cine substitution. In this type of reaction, a nucleophile attacks a position adjacent to the one bearing the leaving group. For example, when 2-benzyl-5-halopyridazin-3(2H)-ones are treated with Grignard reagents, the nucleophilic attack can occur at the C4 position instead of the expected C5 position. medscape.com This is attributed to the formation of a more stable anionic intermediate at C4, which is then trapped by an electrophile. medscape.com Exploring whether this compound can be coaxed into analogous ipso or cine substitution patterns by manipulating reaction conditions represents a compelling future research direction. Understanding and controlling these pathways could unlock new strategies for functionalizing the pyridazinone core in previously inaccessible ways.
Table 1: Observed and Potential Reactivity Patterns of Bromopyridazinones
| Reactivity Type | Description | Substrate Example | Potential Outcome for this compound |
| Halogen-Metal Exchange | Direct replacement of the bromine atom with a metal (e.g., Mg, Zn) to form an organometallic reagent. | 2-Benzyl-4-bromo-5-methoxypyridazin-3(2H)-one nsf.govacs.org | Formation of a C4-magnesiated or -zincated intermediate, ready for quenching with various electrophiles. |
| Tandem Reaction | A sequence of reactions where an initial nucleophilic addition triggers a subsequent transformation like halogen-metal exchange. | 2-Benzyl-5-bromo-4-methoxypyridazin-3(2H)-one nsf.govacs.org | Exploration of tandem sequences initiated by nucleophilic attack at the C5 or C6 positions. |
| Cine Substitution | Nucleophilic attack at a carbon atom adjacent to the one bearing the halogen, followed by elimination. | 2-Benzyl-5-halopyridazin-3(2H)-one medscape.com | Investigating conditions for nucleophilic attack at C5 with subsequent loss of the C4-bromide. |
Integration with Sustainable and Green Chemistry Methodologies
Modern chemical synthesis places a strong emphasis on sustainability. The 12 Principles of Green Chemistry provide a framework for designing safer, more efficient, and environmentally benign processes. sarpublication.comsphinxsai.com Future research on this compound will undoubtedly integrate these principles to improve existing transformations and develop new, greener synthetic routes.
Key areas for development include:
Catalysis: Moving away from stoichiometric reagents, such as in classical Grignard reactions, towards catalytic methods. This includes developing catalytic C-H activation or cross-coupling reactions that minimize waste and improve atom economy. d-nb.info
Safer Solvents: Exploring the use of greener solvents (e.g., water, bio-derived solvents) or solvent-free reaction conditions to replace traditional volatile organic compounds like THF. sarpublication.comd-nb.info
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry. nih.gov Microwave heating, for instance, can significantly reduce reaction times and improve yields, contributing to a more sustainable process. nih.gov
Biocatalysis: Employing enzymes to perform specific transformations on the pyridazinone scaffold. Biocatalysis operates under mild conditions (temperature and pH) and can offer exquisite selectivity, reducing the need for protecting groups and minimizing hazardous waste. d-nb.infonih.gov
By redesigning synthetic pathways with these principles in mind, the environmental footprint associated with the production and derivatization of this compound can be significantly reduced. nih.gov
Development of Asymmetric Transformations
Many biologically active molecules are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers) which can have vastly different pharmacological effects. Asymmetric synthesis—the creation of a specific enantiomer—is therefore of paramount importance in drug discovery. nih.gov While the pyridazinone scaffold is common in bioactive compounds, the development of asymmetric methods to control its stereochemistry is an emerging and vital field of research.
For a prochiral substrate like this compound, future research will focus on developing catalytic asymmetric reactions that can create new stereocenters with high enantioselectivity. Promising strategies, demonstrated on other pyridazinone systems, include:
Asymmetric Catalysis: Using chiral catalysts (metal complexes or organocatalysts) to direct the formation of one enantiomer over the other. For example, rhodium-catalyzed asymmetric allylation has been successfully applied to the N2-position of pyridazinones. acs.org Similarly, chiral phosphine (B1218219) catalysts have been used for enantioselective Michael additions to form chiral N2-alkylated pyridazinones. researchgate.net
Diastereoselective Reactions: Attaching a chiral auxiliary to the molecule to direct a subsequent reaction, as has been shown in diastereoselective radical cyclizations to form complex fused pyridazinone systems.
Applying these concepts to this compound, for instance in an asymmetric cross-coupling reaction at the C4-position or a catalytic functionalization of the pyridazinone backbone, would provide access to novel, enantiomerically pure compounds. This would significantly expand the scope of this building block for use in chiral drug development.
Computational Design and Prediction of Novel Pyridazinone Reactions
Computational chemistry has become an indispensable tool in modern synthetic planning. For this compound, computational methods can provide deep insights into its reactivity and guide the discovery of new transformations.
Future research will likely leverage computational tools in several ways:
Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to model reaction pathways. This can help rationalize unexpected reactivity, such as the regioselectivity observed in cine substitution reactions, by comparing the energies of different transition states and intermediates.
Predicting Reactivity: Building computational models to predict the outcome of reactions with new substrates or reagents. This can accelerate the discovery process by prioritizing experiments that are most likely to succeed.
Designing Novel Reactions: Computationally screening for new, not-yet-synthesized catalysts or substrates that could enable desired transformations of the pyridazinone ring. This in silico design process can guide synthetic efforts towards unexplored areas of chemical space.
By combining computational prediction with experimental validation, researchers can more efficiently explore the vast chemical potential of the this compound scaffold.
Scope Expansion for Diverse Chemical Libraries
Chemical libraries are collections of distinct compounds used in high-throughput screening to identify new drug leads or chemical probes. This compound is an ideal starting point for the generation of diverse chemical libraries due to the synthetic accessibility of its C4 position.
Future efforts will focus on expanding the variety of chemical functionalities that can be introduced onto the pyridazinone core. The organometallic intermediates formed via halogen-metal exchange are particularly powerful in this regard, as they can react with a wide array of electrophiles. This allows for the systematic synthesis of a large number of analogues from a single, common precursor.
Table 2: Exemplar Transformations for Chemical Library Synthesis
| Reaction Type | Reagent/Electrophile | Functional Group Introduced |
| Alkylation | Alkyl halides (e.g., CH₃I) | Methyl, Ethyl, etc. |
| Arylation | Aryl halides (via cross-coupling) | Phenyl, Pyridyl, etc. |
| Acylation | Acid chlorides, Esters | Carbonyl groups (ketones) |
| Deuteration | D₂O | Deuterium (B1214612) |
| Silylation | Silyl chlorides (e.g., TMSCl) | Trimethylsilyl group |
By systematically applying a broad range of transformations, researchers can generate extensive libraries of pyridazinone derivatives. These libraries are invaluable resources for screening against various biological targets (e.g., enzymes, receptors), accelerating the discovery of new molecules with potential therapeutic applications. The ability to easily generate this diversity makes this compound a highly valuable scaffold for future drug discovery programs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Benzyl-4-bromopyridazin-3(2H)-one, and what methodological considerations are critical for reproducibility?
- Methodology : A common approach involves condensation reactions using aldehydes and sodium ethoxide (NaOEt) in ethanol. For brominated derivatives, bromine introduction can occur via electrophilic substitution or palladium-catalyzed cross-coupling . Transition metal-free cascade reactions using t-BuOK as a catalyst (e.g., for cyclization or functionalization) are also viable for optimizing regioselectivity .
- Key Considerations : Monitor reaction pH and temperature to avoid over-bromination. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended, followed by recrystallization in ethanol for high-purity yields .
Q. How can researchers reliably characterize the structure of this compound?
- Techniques :
- X-ray crystallography : Use SHELXT or SHELXL for space-group determination and refinement. For example, mean C–C bond lengths of 0.003–0.004 Å and R factors <0.05 ensure accuracy .
- NMR : Assign peaks using ¹H and ¹³C NMR. For pyridazinone derivatives, aromatic protons typically resonate at δ 7.2–8.5 ppm, while bromine substituents deshield adjacent carbons (e.g., C-4 at ~120–125 ppm in ¹³C NMR) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines : While specific hazard data for this compound are limited, structurally similar brominated pyridazinones may release toxic fumes (HBr) under decomposition. Use fume hoods, nitrile gloves, and PPE. Store in airtight containers away from light .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized under varying solvent and catalyst conditions?
- Optimization Strategies :
- Solvent polarity significantly impacts reaction pathways. For example, DMF promotes cyclization, while THF favors electrophilic bromination .
- Catalytic screening: Test t-BuOK for transition metal-free synthesis (yields >75%) or Pd(PPh₃)₄ for Suzuki-Miyaura coupling (if aryl boronic acids are intermediates) .
- Data-Driven Design : Use DoE (Design of Experiments) to model solvent/catalyst interactions and identify Pareto-optimal conditions.
Q. How should researchers address contradictions between experimental data (e.g., X-ray vs. NMR) for this compound derivatives?
- Resolution Workflow :
Re-refinement : Re-analyze X-ray data with SHELXL to check for overfitting or missed symmetry elements .
Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility that X-ray static models may overlook .
Computational Validation : Compare DFT-optimized structures with crystallographic data to identify discrepancies (e.g., bond angle deviations >5°) .
- Case Study : In 4-Benzyl-6-p-tolylpyridazin-3(2H)-one, X-ray data (mean C–C = 0.003 Å) confirmed regiochemistry initially disputed by NMR coupling constants .
Q. What role does this compound play in catalytic applications, such as C–H activation or cross-coupling reactions?
- Mechanistic Insights : The bromine atom acts as a directing group in Pd-catalyzed C–H arylation, enabling selective functionalization at the C-5 position. For example, coupling with aryl iodides under Heck conditions produces biaryl derivatives .
- Limitations : Steric hindrance from the benzyl group may reduce catalytic efficiency. Mitigate this by using bulky ligands (e.g., JohnPhos) or microwave-assisted heating .
Q. How can computational models predict the electronic properties of this compound for drug discovery?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (indicative of reactivity). For brominated pyridazinones, gaps typically range 4.5–5.2 eV .
- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The benzyl group enhances hydrophobic interactions, while the bromine improves halogen bonding .
Q. What experimental approaches identify polymorphism in this compound crystals?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
